11-Desmethyl Rifaximin is a semi-synthetic derivative of Rifaximin, which itself is derived from Rifamycin SV. This compound is notable for its antibacterial properties, particularly against gastrointestinal pathogens. It is classified as a non-aminoglycoside antibiotic and is primarily used for treating various gastrointestinal disorders, including traveler's diarrhea and irritable bowel syndrome. The compound's mechanism of action involves inhibiting bacterial ribonucleic acid synthesis, making it effective against a range of bacteria.
11-Desmethyl Rifaximin originates from the modification of the natural antibiotic Rifamycin SV, which is produced by the bacterium Amycolatopsis mediterranei. This modification involves the removal of a methyl group from the Rifaximin structure, resulting in 11-Desmethyl Rifaximin. It falls under the classification of antibiotics and specifically belongs to the rifamycin class, which is characterized by its ability to inhibit bacterial RNA polymerase.
The synthesis of 11-Desmethyl Rifaximin typically involves chemical modification of Rifaximin through de-methylation processes. Various methods can be employed for this purpose:
The precise conditions for synthesis can vary based on the method used. For example, chemical de-methylation may require specific temperature and pressure conditions to optimize yield while minimizing degradation of the antibiotic structure. Biotransformation methods often involve optimizing microbial growth conditions to enhance enzyme activity.
The molecular formula for 11-Desmethyl Rifaximin is C41H49N3O10, with a molecular weight of approximately 743.84 g/mol. The structure features a complex arrangement typical of rifamycins, including multiple hydroxyl groups and a naphthalene ring system.
11-Desmethyl Rifaximin participates in several chemical reactions that are essential for its function as an antibiotic:
The binding process involves specific interactions between the antibiotic and residues within the RNA polymerase active site. This interaction typically results in conformational changes that prevent transcription initiation.
The mechanism of action of 11-Desmethyl Rifaximin centers around its ability to inhibit bacterial ribonucleic acid synthesis:
Research indicates that 11-Desmethyl Rifaximin exhibits similar inhibitory effects as its parent compound, with studies showing effective binding affinities that lead to significant antibacterial activity against susceptible strains.
Studies have shown that variations in pH can influence the dissociation constants of 11-Desmethyl Rifaximin, impacting its bioavailability and therapeutic effectiveness.
11-Desmethyl Rifaximin has several applications in scientific research and clinical settings:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: